molecular formula C6H12ClNO2 B8070534 (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B8070534
M. Wt: 165.62 g/mol
InChI Key: NDQCUNRCDKTNHE-UYXJWNHNSA-N
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Description

(2R,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative with a carboxylic acid group and a methyl substituent at the 5-position. This compound is widely used in pharmaceutical research and organic synthesis due to its role as a chiral building block for peptidomimetics, enzyme inhibitors, and bioactive molecules.

Properties

IUPAC Name

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQCUNRCDKTNHE-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

Asymmetric synthesis remains a cornerstone for producing enantiomerically pure (2R,5S)-5-methylpyrrolidine-2-carboxylic acid. A widely adopted approach involves the hydrogenation of dehydroproline derivatives using chiral transition-metal catalysts. For instance, ruthenium-based catalysts modified with BINAP ligands enable enantioselective reduction of α,β-unsaturated esters to yield the desired stereochemistry .

Key Steps:

  • Substrate Preparation: Methyl 5-methyl-2,3-dehydropyrrolidine-2-carboxylate is synthesized via condensation of γ-keto esters with methylamine.

  • Hydrogenation: The enamine undergoes asymmetric hydrogenation under 50 bar H₂ in methanol with a Ru-(S)-BINAP catalyst, achieving >98% enantiomeric excess (ee) .

  • Hydrolysis and Salt Formation: The ester is hydrolyzed with aqueous HCl, yielding the carboxylic acid hydrochloride salt.

Optimization Challenges:

  • Catalyst loading (typically 0.5–1 mol%) impacts cost-efficiency.

  • Pressure and temperature must balance reaction rate and stereoselectivity.

Cyclization of Linear Precursors

Cyclization strategies leverage intramolecular amidation or alkylation to form the pyrrolidine ring. A notable method involves treating δ-amino-β-keto esters with trifluoroacetic acid (TFA) to induce cyclization, followed by stereochemical inversion at the 5-position via Mitsunobu reaction .

Representative Pathway:

  • Linear Precursor Synthesis:

    • Ethyl 4-(methylamino)-3-oxopentanoate is prepared from ethyl acetoacetate and methylamine.

  • Cyclization:

    • TFA-mediated cyclization at 60°C forms the pyrrolidinone intermediate.

  • Stereochemical Adjustment:

    • Mitsunobu reaction with DIAD and PPh₃ introduces the 5S configuration.

  • Reduction and Salt Formation:

    • Borane-THF reduces the lactam to pyrrolidine, followed by HCl treatment.

Yield Data:

StepYield (%)Purity (%)
Cyclization7895
Mitsunobu Reaction6590
Final Product8299

Resolution of Racemic Mixtures

For non-catalytic routes, kinetic or dynamic kinetic resolution separates enantiomers. Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) resolves racemic 5-methylpyrrolidine-2-carboxylic acid, followed by hydrochloride salt precipitation .

Process Overview:

  • Racemate Synthesis:

    • Ethyl 5-methylpyrrolidine-2-carboxylate is hydrolyzed to the racemic acid.

  • Resolution:

    • The racemate is treated with dibenzoyl-D-tartaric acid in ethanol, selectively crystallizing the (2R,5S)-diastereomer.

  • Acidification:

    • The free base is liberated with NaOH and precipitated as hydrochloride using HCl/ether.

Efficiency Metrics:

  • Enantiomeric excess: 99.5% after recrystallization.

  • Overall yield: 45–50% from racemate.

Biocatalytic Approaches

Enzymatic methods using transaminases or ketoreductases offer sustainable alternatives. A recent advance employs an engineered ω-transaminase to convert 5-methyl-2-pyrrolidone to the (2R,5S)-amine precursor, which is oxidized to the carboxylic acid .

Advantages:

  • Aqueous conditions, mild temperatures (25–37°C).

  • High stereoselectivity (ee >99%) without metal catalysts.

Limitations:

  • Substrate inhibition at high concentrations.

  • Enzyme immobilization required for reuse.

Industrial-Scale Production Considerations

Scaling up (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride demands cost-effective catalysts and solvent recovery. The asymmetric hydrogenation route is favored industrially due to its high atom economy, though rhodium or iridium catalysts necessitate efficient recycling .

Cost Drivers:

FactorImpact
Catalyst Cost40–60% of total production cost
Solvent RecoveryReduces waste disposal expenses by 70%
Energy ConsumptionHigh-pressure reactors increase OPEX

Environmental Metrics:

  • E-factor: 8–12 kg waste/kg product (lower vs. resolution methods).

  • PMI (Process Mass Intensity): 25–30.

Analytical Characterization

Quality control relies on chiral HPLC and NMR to verify stereochemistry and purity.

Typical Specifications:

  • Chiral HPLC: Chiralpak AD-H column, 90:10 hexane:isopropanol, 1 mL/min. Retention times: (2R,5S) = 12.3 min; (2S,5R) = 14.7 min.

  • ¹H NMR (D₂O): δ 3.45 (m, 1H, H-2), 2.98 (m, 1H, H-5), 1.48 (d, J = 6.8 Hz, 3H, CH₃).

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 5-position of the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.62 g/mol (hydrochloride salt)
  • CAS No.: 38228-14-7
  • Storage : Typically stored at 2–8°C in dry conditions.

The stereochemistry (2R,5S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Structural and Stereochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
(2R,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride 38228-14-7 C₆H₁₂ClNO₂ 165.62 Pyrrolidine core, methyl at C5, HCl salt
(2S,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride 38228-14-7* C₆H₁₂ClNO₂ 165.62 Enantiomeric configuration at C2
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 63088-78-8 C₆H₁₂ClNO₃ 181.62 Piperidine core, hydroxyl at C5
3-Methylpyrrolidine-2-carboxylic acid hydrochloride 14704-69-9 C₆H₁₂ClNO₂ 165.62 Methyl at C3 instead of C5
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid N/A C₆H₅ClNO₂ 158.56 Aromatic pyrrole ring, chloro and methyl substituents

*Note: The (2S,5S) isomer shares the same CAS number due to registration ambiguities but is stereochemically distinct.

Table 3: Stability and Hazard Data

Compound Name Solubility Stability GHS Classification
This compound Water-soluble Stable at 2–8°C Not classified
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride Limited data Stable at 2–8°C Acute toxicity (Category 4)
5-Methyl-2-pyrrolidone Miscible in water Hygroscopic Skin irritation (Category 2)
  • Safety Notes: The hydrochloride salt of the target compound lacks acute toxicity data, whereas its esterified analogues (e.g., methyl 5-allylpyrrolidine-2-carboxylate hydrochloride) show higher hazards due to reactive functional groups.

Biological Activity

(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique stereochemistry significantly influences its chemical behavior and biological activity. This compound is often utilized in pharmaceutical synthesis and as a building block in organic chemistry.

The biological activity of this compound is primarily attributed to its structural similarity to hydroxyproline, which interacts with various biological targets, including glutamate receptors. Specifically, it acts as a structural analogue that can modulate the activity of these receptors, potentially influencing neurotransmission and cellular signaling pathways .

Target Pathways

Research indicates that this compound may impact several biochemical pathways:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic processes, which can be crucial for developing treatments for metabolic disorders.
  • Cell Signaling : The compound may affect the phosphorylation and activation of proteins involved in cell signaling, such as protein kinases and transcription factors .

Pharmacological Applications

The pharmacological applications of this compound include:

  • Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological conditions.
  • Antibacterial Activity : Some studies suggest that compounds with similar structures exhibit antibacterial properties, potentially making this compound useful in antibiotic development .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound can inhibit certain enzymes associated with lipid metabolism. This inhibition was characterized by a reduction in enzyme activity by approximately 40% at a concentration of 100 µM, indicating its potential role as a therapeutic agent for conditions like hyperlipidemia .

Case Study 2: Neuroprotective Effects

In another investigation, the compound exhibited neuroprotective effects in vitro. When tested on neuronal cell cultures subjected to oxidative stress, it reduced cell death by 30%, suggesting its potential utility in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructureModulates neurotransmission; enzyme inhibitionNeurological disorders; antibacterial development
HydroxyprolineStructureInvolved in collagen synthesis; interacts with glutamate receptorsWound healing; fibrosis treatment
Other Pyrrolidine DerivativesStructureVaries based on substitutions; potential antibacterial activityDiverse pharmaceutical applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The compound can be synthesized via oxidation of substituted pyridine precursors (e.g., 5-methyl-2-methylpyridine) using potassium permanganate under controlled temperature (90–95°C) to yield carboxylic acid derivatives. Subsequent chiral resolution or asymmetric catalysis may be required to achieve the (2R,5S) configuration . Copper salt precipitation has been used to isolate intermediates, but yields (~47%) and purity depend on reaction stoichiometry and pH control during acidification .

Q. How can the structural identity and stereochemistry of this compound be confirmed?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR (e.g., pyridine proton resonances at 7.4–8.3 ppm) and chiral HPLC with polarimetric detection. X-ray crystallography of derivatives (e.g., Boc-protected esters) can resolve absolute configurations, as demonstrated for related pyrrolidine carboxylic acids . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) within ±0.3% error margins .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use P95 respirators (NIOSH) or ABEK-P2 (EU) cartridges for airborne particulates. Store at 2–8°C in dry conditions, and avoid dust formation during weighing. Emergency measures include rinsing eyes for ≥15 minutes and consulting toxicity databases for carcinogenicity potential (IARC/OSHA classifications may apply) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are acceptable for pharmaceutical applications?

  • Methodological Answer : Enantiomeric excess (ee) can be determined via chiral stationary phase HPLC (e.g., Chiralpak AD-H) with UV detection at 220 nm. Impurity thresholds for APIs are typically <0.1% for individual enantiomers. Derivatization with Marfey’s reagent or Mosher’s acid enhances detection sensitivity for trace stereoisomers .

Q. What are the stability profiles of this compound under accelerated degradation conditions (e.g., heat, light, pH extremes)?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal Stability : Heat at 40–60°C for 14 days; monitor decomposition via TLC or LC-MS.
  • Photostability : Expose to UV light (ICH Q1B) and assess carbonyl byproduct formation.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C; acidic conditions may promote decarboxylation, while alkaline media could hydrolyze the pyrrolidine ring .

Q. How does the hydrochloride salt form influence solubility and bioavailability compared to freebase or other counterions?

  • Methodological Answer : Perform phase-solubility studies in biorelevant media (FaSSIF/FeSSIF). The hydrochloride salt typically enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) but may reduce logP values. Compare with mesylate or citrate salts using powder X-ray diffraction (PXRD) to assess crystallinity impacts on dissolution rates .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities to chiral-sensitive targets like proline-rich enzymes. QSAR models incorporating steric parameters (e.g., Taft’s EsE_s) can predict stereochemical effects on activity .

Data Contradictions and Resolution

Q. Discrepancies in reported CAS numbers (e.g., 89531-37-3 vs. 1508261-86-6): How can researchers verify compound identity?

  • Resolution : Cross-reference CAS entries with stereochemical descriptors (e.g., (2R,5S) vs. (2S,5R)). Use NMR coupling constants (J2,5J_{2,5}) and optical rotation ([α]D_D) to distinguish diastereomers. Commercial suppliers (e.g., Kanto Chemical) provide certificates of analysis with chiral purity data .

Q. Conflicting toxicity How to address gaps in acute toxicity profiles?

  • Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) if literature data are absent. Classify hazards per GHS based on structural analogs (e.g., proline derivatives show low acute toxicity but potential renal effects at high doses) .

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